molecular formula C21H42ClNO4 B077716 (+/-)-Myristoylcarnitine chloride CAS No. 14919-38-1

(+/-)-Myristoylcarnitine chloride

Numéro de catalogue: B077716
Numéro CAS: 14919-38-1
Poids moléculaire: 408 g/mol
Clé InChI: TWGWHMYOGIGWDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(+/-)-Myristoylcarnitine chloride is a medium-chain acylcarnitine derivative involved in fatty acid metabolism. It facilitates the transport of myristic acid (C14:0) across mitochondrial membranes for β-oxidation, a critical process in energy production. This compound has garnered attention in metabolic studies, particularly in neurological and lipid-related disorders. Recent research highlights its role in modulating depressive-like behaviors in rodent models, where it was identified as a differentially expressed metabolite regulated by botanical extracts (BTVCs) .

Méthodes De Préparation

Synthesis via Oxalic Acid Hydrolysis of Carnitinamide Chlorides

Reaction Mechanism and Starting Materials

The hydrolysis of (±)-myristoylcarnitinamide chloride using oxalic acid represents a cornerstone method for producing high-purity (±)-myristoylcarnitine chloride. This approach, patented in US3462485A, involves heating the amide precursor in an aqueous oxalic acid solution under reflux conditions . The reaction proceeds via nucleophilic attack of water on the amide carbonyl group, facilitated by the acidic environment, yielding the corresponding carnitine chloride and ammonium oxalate as a byproduct.

The starting material, (±)-myristoylcarnitinamide chloride, is synthesized through the reaction of myristoyl chloride with L-carnitine nitrile in the presence of hydrochloric acid. This intermediate is crystallized by cooling the reaction mixture to ≤0°C and washing with isopropanol .

Optimized Reaction Conditions

Critical parameters for maximizing yield and purity include:

ParameterOptimal RangeImpact on Reaction Efficiency
Oxalic acid concentration25–70% (w/v)Higher concentrations reduce reaction time
Temperature100–110°C (reflux)Accelerates hydrolysis without racemization
Reaction duration1–10 hours6 hours balances completeness and side reactions
Molar ratio (amide:oxalic acid)1:3.4Ensures complete conversion

Post-reaction, the mixture is cooled to 0°C, precipitating oxalic acid and ammonium oxalate. Filtration removes these byproducts, and the filtrate is evaporated under vacuum to obtain a crude residue. Recrystallization in isopropanol at 0°C yields crystalline (±)-myristoylcarnitine chloride with a melting point of 196°C and electrophoretic purity ≥99.9% .

Diazotation Method for Optical Isomer Synthesis

Process Overview

For enantiomerically pure L- or D-myristoylcarnitine chloride, the diazotation method is employed. This involves treating the corresponding carnitinamide chloride with n-butyl nitrite in glacial acetic acid under HCl gas . The reaction mechanism proceeds via nitrosation of the amide group, followed by decomposition to release nitrogen and form the carboxylic acid chloride.

Key Steps and Challenges

  • Reagent preparation : A mixture of 1 mol carnitinamide chloride, 2 mol n-butyl nitrite, and 50 mL glacial acetic acid is saturated with HCl gas.

  • Reaction progression : Heating at 50°C for 20 hours ensures complete conversion.

  • Isolation : For L- or D-forms, the cooled solution requires addition of diethyl ether to precipitate an oily residue, which is then dissolved in isopropanol for crystallization .

Despite yielding optically active products, this method produces lower purity (94–97%) compared to oxalic acid hydrolysis, necessitating additional purification steps .

Esterification of L-Carnitine with Myristoyl Chloride

Direct Ester Synthesis

An alternative route involves the esterification of L-carnitine hydrochloride with myristoyl chloride in anhydrous methanol. The reaction is catalyzed by triethylamine, which scavenges HCl and drives the equilibrium toward ester formation:

L-Carnitine+Myristoyl chlorideEt3N(±)-Myristoylcarnitine chloride+HCl\text{L-Carnitine} + \text{Myristoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{(±)-Myristoylcarnitine chloride} + \text{HCl} \uparrow

Process Optimization

FactorOptimal ConditionRationale
SolventAnhydrous methanolEnhances nucleophilicity of hydroxyl group
Temperature0–5°CMinimizes acyl chloride hydrolysis
Molar ratio (carnitine:acyl chloride)1:1.1Compensates for reagent volatility
Reaction time12–24 hoursEnsures complete esterification

The product is isolated via rotary evaporation and purified through silica gel chromatography (eluent: chloroform/methanol 9:1), achieving ≥95% purity .

Industrial-Scale Production and Quality Control

Scalability Considerations

The oxalic acid hydrolysis method is preferred for industrial production due to:

  • Lower racemization risk : Compared to nitrile hydrolysis routes, oxalic acid prevents crotonization .

  • Cost efficiency : Oxalic acid is inexpensive and recyclable.

  • High throughput : Batch processing achieves kilogram-scale yields with 85–90% efficiency .

Purity and Stability Assessments

Post-synthesis analyses include:

  • HPLC quantification : Using C18 columns (Mobile phase: 0.1% formic acid/acetonitrile) to verify ≥98% purity .

  • Mass spectrometry : Confirms molecular ion peak at m/z 408.3 [M+Cl]⁻ .

  • Thermogravimetric analysis (TGA) : Demonstrates stability up to 150°C, ensuring suitability for long-term storage .

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Optical PurityScalability
Oxalic acid hydrolysis85–90≥99.9RacemicHigh
Diazotation70–7594–97EnantiopureModerate
Direct esterification80–8595–98RacemicModerate

The oxalic acid method excels in yield and purity but produces racemic mixtures. For chiral applications, diazotation remains indispensable despite lower yields .

Analyse Des Réactions Chimiques

Types of Reactions

(+/-)-Myristoylcarnitine chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form myristoylcarnitine oxide.

    Reduction: Reduction reactions can convert the ester group back to the alcohol form.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Myristoylcarnitine oxide.

    Reduction: Myristoyl alcohol and carnitine.

    Substitution: Various substituted carnitine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Metabolic Studies

(+/-)-Myristoylcarnitine chloride is extensively used to study lipid metabolism. It serves as a model compound for investigating the esterification processes and the role of fatty acids in cellular energy metabolism. Research indicates that long-chain acylcarnitines, including myristoylcarnitine, are implicated in metabolic disorders such as obesity and diabetes mellitus .

Cardiovascular Research

Studies have shown that long-chain acylcarnitines can influence cardiac function and cellular calcium dynamics. For instance, this compound has been linked to ischemia-reperfusion injury in cardiac tissues, where it affects calcium overload and mitochondrial function . Its role in modulating calcium signaling pathways makes it a candidate for therapeutic interventions in heart diseases.

Neurobiology

Research suggests that acylcarnitines may affect neuronal health and function. This compound has been studied for its potential neuroprotective effects and its involvement in neurodegenerative diseases . Its ability to cross the blood-brain barrier could make it a valuable compound for further exploration in neurological contexts.

Pharmaceutical Applications

The compound is being investigated for its therapeutic potential in treating metabolic disorders and cardiovascular diseases. Its mechanism of action involves enhancing mitochondrial fatty acid transport, which could be beneficial in conditions characterized by impaired fatty acid oxidation .

Case Studies

  • Cardiac Myocyte Studies : Research has demonstrated that this compound can induce calcium overload in cardiac myocytes under specific conditions, leading to hypercontracture and cell death at high concentrations . This highlights its dual role as both a facilitator of energy metabolism and a potential contributor to cellular stress under pathological conditions.
  • Diabetes Research : In diabetic models, alterations in plasma acylcarnitine profiles have been observed, indicating incomplete β-oxidation processes . Studies involving this compound have provided insights into how disruptions in fatty acid metabolism can contribute to insulin resistance and other metabolic complications.
  • Neuroprotective Effects : Investigations into the neuroprotective properties of this compound suggest that it may mitigate oxidative stress and enhance mitochondrial function in neuronal cells, presenting potential therapeutic avenues for neurodegenerative diseases .

Mécanisme D'action

The primary mechanism of action of (+/-)-Myristoylcarnitine chloride involves the transport of fatty acids into the mitochondria. The compound binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle, leading to the production of ATP, the energy currency of the cell. The molecular targets include carnitine acyltransferases and mitochondrial membrane transport proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Acylcarnitines

Acylcarnitines are carnitine conjugates of fatty acids with varying chain lengths. Key comparisons include:

Compound Acyl Chain Metabolic Pathway Biological Role Regulation in CUMS Model
(+/-)-Myristoylcarnitine C14:0 Glycerophospholipid metabolism Mitochondrial fatty acid transport Upregulated by BTVCs
Propionyl-L-carnitine C3:0 Propionate metabolism Energy production in peripheral tissues Upregulated by BTVCs
Palmitoylcarnitine C16:0 β-oxidation Long-chain fatty acid transport Not reported in study

Key Findings :

  • Chain Length Specificity : Myristoylcarnitine (C14) bridges medium- and long-chain fatty acid metabolism, while propionylcarnitine (C3) is linked to short-chain metabolism. Longer chains (e.g., C16) exhibit lower solubility and distinct tissue distribution .
  • Therapeutic Modulation : In a chronic unpredictable mild stress (CUMS) model, both myristoylcarnitine and propionylcarnitine were upregulated by BTVCs, suggesting shared regulatory mechanisms in lipid metabolism and neurological health .

Functional Analogues: Fatty Acids and Derivatives

Arachidonic Acid (AA)

  • Role : AA is a polyunsaturated fatty acid (C20:4) central to inflammatory signaling and glycerophospholipid metabolism.
  • Interaction with Myristoylcarnitine: Both compounds are regulated in the CUMS model, with BTVCs mediating AA metabolism and myristoylcarnitine levels. This implies cross-talk between acylcarnitines and eicosanoid pathways in depression .

18:3 (6Z, 9Z, 12Z)/P-18:1 (11Z)

  • Role : A glycerophospholipid involved in membrane fluidity and signaling.
  • Comparison : Unlike myristoylcarnitine, this phospholipid is directly incorporated into cellular membranes. Both compounds, however, are modulated by BTVCs, highlighting their co-regulation in lipid homeostasis .

Mechanistic Pathways

  • Biosynthesis of Unsaturated Fatty Acids : Myristoylcarnitine and AA are co-regulated in this pathway, suggesting synergistic roles in maintaining lipid balance .
  • CREB Signaling: Myristoylcarnitine’s association with CREB (cyclic adenosine monophosphate response element binding protein) implicates it in neuronal plasticity, a mechanism less pronounced in shorter-chain acylcarnitines .

Analytical and Methodological Considerations

The identification and quantification of (+/-)-myristoylcarnitine chloride and its analogues relied on orthogonal partial least squares-discriminant analysis (OPLS-DA) with high model reliability (R²Y = 0.651, Q²Y = 0.388 in positive ion mode) . This approach ensured robust differentiation of metabolites in the CUMS study, validating the comparative findings.

Activité Biologique

(+/-)-Myristoylcarnitine chloride, also known as myristoylcarnitine, is an acylcarnitine derivative that plays a significant role in cellular metabolism, particularly in the transport of fatty acids into mitochondria for β-oxidation. This compound has garnered attention due to its implications in various metabolic disorders and its potential therapeutic applications.

Myristoylcarnitine is characterized by its hydrophobic nature and is classified as a fatty ester lipid molecule. It is not naturally occurring in the human body but can be found in individuals exposed to it or its derivatives. The molecular structure includes a myristic acid chain (C14) linked to carnitine, which facilitates fatty acid transport across mitochondrial membranes.

Biological Mechanisms

  • Fatty Acid Transport : Myristoylcarnitine facilitates the transport of long-chain fatty acids into mitochondria, essential for energy production through β-oxidation. This process is critical for maintaining cellular energy homeostasis, especially during periods of increased energy demand.
  • Calcium Homeostasis : Research indicates that myristoylcarnitine can influence intracellular calcium levels. Studies demonstrate that it can induce calcium overload in cardiac myocytes, potentially leading to cell death under certain conditions. For instance, at concentrations around 10 µM, myristoylcarnitine has been shown to trigger calcium release from the sarcoplasmic reticulum, impacting cardiac function and viability .
  • Mitochondrial Function : Myristoylcarnitine has been implicated in mitochondrial dysfunction, particularly in ischemia-reperfusion injury models. It may contribute to the opening of the mitochondrial permeability transition pore (mPTP), which disrupts mitochondrial membrane potential and promotes cell death .

Study on Ischemia-Reperfusion Injury

A study focused on the effects of long-chain acylcarnitines, including myristoylcarnitine, demonstrated their role in exacerbating myocardial injury during ischemia-reperfusion events. The study found that these compounds could induce mPTP opening and lead to significant alterations in calcium homeostasis within cardiac myocytes .

Age-Related Metabolic Changes

Research has shown that plasma levels of acylcarnitines, including myristoylcarnitine, increase with age, suggesting a potential biomarker for aging-related metabolic changes. This study highlighted the importance of monitoring acylcarnitines as indicators of metabolic health and potential interventions in age-related diseases .

Data Table: Biological Activities of Myristoylcarnitine

Activity Mechanism Concentration Range Effect
Fatty Acid TransportFacilitates mitochondrial uptake of fatty acidsVariesEnhances β-oxidation
Calcium OverloadInduces calcium release from SR5-20 µMPotentially leads to hypercontracture and death
Mitochondrial DysfunctionPromotes mPTP opening10 µMDisrupts mitochondrial membrane potential
Age-Related Metabolic ChangesIncreases plasma acylcarnitines with ageN/APossible biomarker for metabolic health

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing (±)-Myristoylcarnitine chloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling myristic acid with L-carnitine via esterification, followed by chloride salt formation. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., ¹H NMR for acyl chain protons at δ 1.2–1.4 ppm and carnitine backbone protons at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (408.015 g/mol) and fragmentation patterns .
  • Purity Assessment : Use HPLC with UV detection (λ = 210 nm) and ≥95% purity thresholds. Include detailed protocols in supplementary materials per journal guidelines .

Q. Which analytical techniques are optimal for quantifying (±)-Myristoylcarnitine chloride in biological matrices?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Preferred for plasma/serum due to high sensitivity (LOD: 0.1 nM) and specificity. Use isotopically labeled internal standards (e.g., d₃-myristoylcarnitine) to correct matrix effects .

  • Capillary Electrophoresis (CE) : Suitable for separating enantiomers; requires chiral additives like β-cyclodextrin .

  • Data Reporting : Provide calibration curves, recovery rates, and inter-/intra-day precision in tabular format (Table 1) .

    Table 1 : Comparison of Analytical Methods

    TechniqueMatrixLOD (nM)Precision (RSD%)Reference
    LC-MS/MSHuman plasma0.1<8%
    CE-UVUrine5.0<12%

Q. How should researchers address stability and storage challenges for (±)-Myristoylcarnitine chloride?

  • Methodological Answer :

  • Storage Conditions : Store at −80°C in amber vials under inert gas (argon) to prevent hydrolysis. Validate stability over 6 months via periodic LC-MS analysis .
  • Buffered Solutions : Use phosphate buffer (pH 7.4) for in vitro studies; avoid prolonged exposure to >25°C .

Advanced Research Questions

Q. How does (±)-Myristoylcarnitine chloride influence mitochondrial β-oxidation, and what experimental models are most relevant?

  • Methodological Answer :

  • In Vitro Models : Use isolated rat liver mitochondria to measure oxygen consumption (Clark electrode) and acyl-CoA dehydrogenase activity. Normalize data to protein content .
  • In Vivo Models : Employ knockout mice (e.g., CPT1A-deficient) to study compensatory pathways. Pair with stable isotope tracing (¹³C-myristate) to track flux .
  • Data Interpretation : Compare fold changes in β-hydroxyacyl-CoA dehydrogenase (HADH) activity against control groups; use ANOVA with post-hoc tests .

Q. How can researchers resolve contradictions in reported plasma concentrations of (±)-Myristoylcarnitine chloride across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from ≥5 studies (e.g., chronotype cohorts ) and adjust for covariates (BMI, fasting status) using multivariate regression.
  • Method Harmonization : Standardize pre-analytical factors (sample collection time, anticoagulants) and cross-validate assays via inter-laboratory comparisons .
  • Publication Bias Assessment : Apply funnel plots and Egger’s test to detect skewed reporting .

Q. What experimental designs are optimal for assessing the compound’s role in metabolic disorders (e.g., insulin resistance)?

  • Methodological Answer :

  • Human Cohort Studies : Stratify participants by HOMA-IR scores and measure fasting myristoylcarnitine via LC-MS. Adjust for confounding variables (age, diet) .
  • Mechanistic Studies : Use 3T3-L1 adipocytes treated with palmitate to induce insulin resistance. Quantify glucose uptake (²-deoxyglucose assay) and correlate with intracellular myristoylcarnitine levels .
  • Ethical Compliance : Obtain IRB approval and document informed consent; reference institutional guidelines .

Q. How does stereochemistry impact the biological activity of (±)-Myristoylcarnitine chloride?

  • Methodological Answer :

  • Enantiomer Separation : Use chiral columns (e.g., Chirobiotic T) with polar organic mobile phases. Validate resolution via circular dichroism .
  • Activity Testing : Compare R- and S-enantiomers in CPT2 inhibition assays. Report IC₅₀ values with 95% confidence intervals .

Q. What strategies integrate omics data (e.g., metabolomics, lipidomics) to study (±)-Myristoylcarnitine chloride’s systemic effects?

  • Methodological Answer :

  • Multi-Omics Workflow : Combine LC-MS-based metabolomics with RNA-seq to identify co-regulated pathways (e.g., PPARα signaling). Use pathway enrichment tools (MetaboAnalyst, KEGG) .
  • Data Repositories : Deposit raw spectra in public databases (Metabolights) with detailed metadata .

Q. Guidance for Data Presentation

  • Supplementary Materials : Include NMR spectra, chromatograms, and statistical scripts as separate files per journal guidelines .
  • Reproducibility : Document equipment models (e.g., Agilent 6495B QQQ) and software versions (e.g., Xcalibur 4.3) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in the "Author Declarations" section .

Propriétés

IUPAC Name

(3-carboxy-2-tetradecanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGWHMYOGIGWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14919-38-1
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14919-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(+/-)-Myristoylcarnitine chloride
(+/-)-Myristoylcarnitine chloride
(+/-)-Myristoylcarnitine chloride
(+/-)-Myristoylcarnitine chloride
(+/-)-Myristoylcarnitine chloride
(+/-)-Myristoylcarnitine chloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.